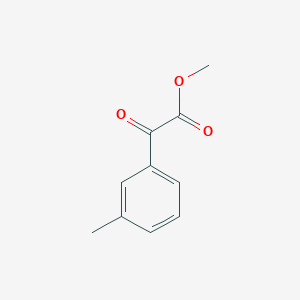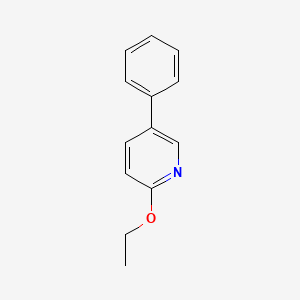
N-(prop-2-yn-1-yl)benzenesulfonamide
Vue d'ensemble
Description
N-(prop-2-yn-1-yl)benzenesulfonamide: is an organic compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol . It is a sulfonamide derivative characterized by the presence of a propynyl group attached to the nitrogen atom of the sulfonamide moiety. This compound is known for its applications in various chemical reactions and its potential utility in scientific research.
Mécanisme D'action
Mode of Action
N-(prop-2-yn-1-yl)benzenesulfonamide has been found to participate in reactions involving free radicals . Both the starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway . These reactive oxygen species play an important role in the reaction .
Biochemical Pathways
The compound’s involvement in free radical reactions suggests it may influence pathways related to oxidative stress .
Result of Action
The generation of reactive oxygen species suggests potential oxidative stress-related effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactions are induced by visible light , suggesting that light exposure could influence its activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(prop-2-yn-1-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with propargylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: N-(prop-2-yn-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides with various functional groups.
Applications De Recherche Scientifique
N-(prop-2-yn-1-yl)benzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Comparaison Avec Des Composés Similaires
- N-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- N-phenyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-methoxy-N-(prop-2-yn-1-yl)benzenesulfonamide
Comparison: N-(prop-2-yn-1-yl)benzenesulfonamide is unique due to its specific propynyl group, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the propynyl group allows for unique substitution reactions that are not possible with other similar compounds .
Propriétés
IUPAC Name |
N-prop-2-ynylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-2-8-10-13(11,12)9-6-4-3-5-7-9/h1,3-7,10H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKNDYQTOPYHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of N-(prop-2-yn-1-yl)benzenesulfonamide in chemical synthesis?
A1: this compound is a versatile building block in organic synthesis. Its structure, featuring a sulfonamide group and a propargyl group, allows for diverse chemical transformations.
- Click Chemistry: The propargyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a popular click chemistry reaction. This enables the synthesis of 1,2,3-triazole derivatives with potential biological activities. [, ]
- Cyclization Reactions: This compound can undergo various cyclization reactions. For instance, it can be used to synthesize benzosultams, a class of heterocycles with diverse biological properties, through iron-catalyzed tandem sulfonylation, C(sp2)-H activation, and cyclization reactions. [] Another example is its use in TBAB-mediated radical 6-endo-trig ortho-cyclization to synthesize 3-bromo-1,2-dihydroquinoline. []
Q2: Are there studies on the biological activities of compounds derived from this compound?
A2: Yes, several studies explore the biological potential of compounds synthesized using this compound as a starting material.
- Antibacterial Activity: Bis-1,2,3-triazole derivatives synthesized from this compound have shown promising antibacterial activity against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. []
- Antioxidant Activity: Some bis-1,2,3-triazole derivatives derived from this compound exhibit good to excellent antioxidant activities, comparable to standard antioxidants like Trolox and ascorbic acid. []
- Anticancer Activity: Hybrid structures containing sulfonamide and 1,2,3-triazole units, synthesized using this compound, have demonstrated promising anticancer activity against the A549 lung cancer cell line. Notably, some derivatives displayed better cytotoxic effects than the standard drug cisplatin. []
- Cholinesterase Inhibitory Activity: Compounds combining sulfonamide and 1,2,3-triazole moieties, derived from this compound, showed significant acetylcholinesterase (AChE) inhibitory activity, exceeding the potency of the standard inhibitor Galantamine. []
Q3: Has the crystal structure of this compound or its derivatives been studied?
A3: Yes, researchers have investigated the crystal structures of compounds derived from this compound to understand their molecular interactions and packing arrangements.
- Hirshfeld Surface Analysis: The crystal structure of (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide has been elucidated, and Hirshfeld surface analysis was employed to examine the intermolecular contacts present within the crystal lattice. This analysis provides valuable insights into the non-covalent interactions influencing the compound's solid-state properties. []
Q4: Are there any computational studies exploring this compound derivatives?
A4: Yes, computational chemistry methods have been employed to study these compounds. In silico molecular docking studies were performed on hybrid constructs incorporating sulfonamide and 1,2,3-triazole units derived from this compound. These studies aimed to understand the binding modes and interactions of these compounds with their biological targets, providing insights into their potential mechanisms of action. [] Additionally, ADMET (absorption, distribution, metabolism, excretion, and toxicity) property prediction was performed, indicating that the compounds possess favorable drug-like characteristics and suggesting their potential as orally bioavailable drugs. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chlorobenzo[c]thiophene-1-carbaldehyde](/img/structure/B3236091.png)
![15-bromo-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6-carbaldehyde](/img/structure/B3236104.png)


![Carbamic acid, N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-ethyl-, methyl ester](/img/structure/B3236110.png)




![Ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B3236149.png)


